5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Overview
Description
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone compound characterized by a five-membered ring containing nitrogen and oxygen atoms. It is substituted with an ethyl and a methyl group at the 5th position. This compound is a metabolite of paramethadione, a drug used in the treatment of epilepsy .
Mechanism of Action
Target of Action
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is a metabolite of paramethadione . It primarily targets the central nervous system (CNS), specifically the thalamic neurons . These neurons play a crucial role in the transmission of signals in the brain and are particularly involved in the regulation of consciousness, sleep, and sensory interpretation.
Mode of Action
This compound acts as an anticonvulsant, reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons . This action inhibits corticothalamic transmission, which is the communication between the cortex and thalamus in the brain. As a result, it raises the threshold for repetitive activity in the thalamus .
Biochemical Pathways
Its parent compound, paramethadione, is known to affect the corticothalamic transmission pathway . This pathway is crucial for the regulation of rhythmicity in the brain, which is often disrupted in conditions such as epilepsy.
Pharmacokinetics
It is known to be a metabolite of paramethadione , suggesting that it may be produced in the body following the administration and metabolism of paramethadione.
Result of Action
The primary result of the action of this compound is a reduction in the number of absence seizures, often seen in epileptics . By inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus, it dampens the abnormal thalamocortical rhythmicity that underlies the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl and methyl-substituted amines with carbonyl compounds, followed by cyclization to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups at the 5th position .
Scientific Research Applications
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role as a metabolite of paramethadione and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Paramethadione: The parent compound from which 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is derived.
Trimethadione: Another oxazolidinone derivative with similar structural features.
Ethosuximide: A related compound used in the treatment of epilepsy.
Uniqueness
This compound is unique due to its specific substitution pattern and its role as a metabolite of paramethadione. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNWMRNFGYJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283181 | |
Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52387-52-7 | |
Record name | NSC30269 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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